molecular formula C8H4Br2ClNO B047338 3,3-dibromo-5-chloro-1H-indol-2-one CAS No. 113423-48-6

3,3-dibromo-5-chloro-1H-indol-2-one

Cat. No.: B047338
CAS No.: 113423-48-6
M. Wt: 325.38 g/mol
InChI Key: NUTLAFZUEITWQI-UHFFFAOYSA-N
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Description

3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one is a heterocyclic compound that belongs to the indole family It is characterized by the presence of bromine and chlorine atoms attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one can be synthesized through the bromination of indoles. One common method involves the reaction of 3-bromoindoles or indoles with 2 or 3 equivalents of N-bromosuccinimide (NBS) in aqueous t-butyl alcohol . This reaction leads to the formation of 3,3-dibromo-1,3-dihydroindol-2-ones. Some bromination of the six-membered ring may occur, resulting in products like 3,5,6-tribromoindole-4,7-dione .

Industrial Production Methods

Industrial production methods for 3,3-dibromo-5-chloro-1,3-dihydroindol-2-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Aqueous t-butyl alcohol: Solvent for the bromination reactions.

Major Products Formed

Scientific Research Applications

3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dibromo-5-chloro-1,3-dihydroindol-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s bromine and chlorine atoms play a crucial role in its reactivity and interactions. detailed studies on its specific molecular targets and pathways are limited.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one is unique due to the presence of both bromine and chlorine atoms on the indole ring. This unique combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3,3-dibromo-5-chloro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClNO/c9-8(10)5-3-4(11)1-2-6(5)12-7(8)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTLAFZUEITWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C(=O)N2)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376616
Record name 3,3-Dibromo-5-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113423-48-6
Record name 3,3-Dibromo-5-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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